molecular formula C20H17ClFN5O3S B11238100 2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide

2-({6-[2-(acetylamino)-3-methylphenyl]-5-oxo-2,5-dihydro-1,2,4-triazin-3-yl}sulfanyl)-N-(3-chloro-4-fluorophenyl)acetamide

Cat. No.: B11238100
M. Wt: 461.9 g/mol
InChI Key: AULRMFIRHLXKBH-UHFFFAOYSA-N
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE is a complex organic compound that belongs to the class of triazine derivatives. These compounds are known for their diverse applications in medicinal chemistry, agriculture, and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The process may start with the preparation of the triazine core, followed by the introduction of the acetamido and chlorofluorophenyl groups. Common reagents include acyl chlorides, amines, and thiols, with reaction conditions such as refluxing in organic solvents and the use of catalysts.

Industrial Production Methods

Industrial production methods for such compounds often involve large-scale batch or continuous flow processes. These methods are optimized for yield, purity, and cost-effectiveness. Techniques such as crystallization, distillation, and chromatography are employed for purification.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the compound.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary but often involve controlled temperatures and inert atmospheres.

Major Products Formed

The major products formed depend on the specific reactions. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit or activate specific pathways, leading to its observed effects. Detailed studies are required to elucidate the exact molecular mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-AMINOPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE
  • N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-HYDROXYPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE

Uniqueness

The uniqueness of N-(3-CHLORO-4-FLUOROPHENYL)-2-{[6-(2-ACETAMIDO-3-METHYLPHENYL)-5-OXO-4,5-DIHYDRO-1,2,4-TRIAZIN-3-YL]SULFANYL}ACETAMIDE lies in its specific functional groups and their arrangement, which confer unique chemical and biological properties.

Properties

Molecular Formula

C20H17ClFN5O3S

Molecular Weight

461.9 g/mol

IUPAC Name

2-[[6-(2-acetamido-3-methylphenyl)-5-oxo-4H-1,2,4-triazin-3-yl]sulfanyl]-N-(3-chloro-4-fluorophenyl)acetamide

InChI

InChI=1S/C20H17ClFN5O3S/c1-10-4-3-5-13(17(10)23-11(2)28)18-19(30)25-20(27-26-18)31-9-16(29)24-12-6-7-15(22)14(21)8-12/h3-8H,9H2,1-2H3,(H,23,28)(H,24,29)(H,25,27,30)

InChI Key

AULRMFIRHLXKBH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)C2=NN=C(NC2=O)SCC(=O)NC3=CC(=C(C=C3)F)Cl)NC(=O)C

Origin of Product

United States

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